molecular formula C5H6N4 B581418 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile CAS No. 1201935-84-3

4-Amino-1-methyl-1h-pyrazole-3-carbonitrile

Cat. No. B581418
M. Wt: 122.131
InChI Key: MHUKCJYFICPCGZ-UHFFFAOYSA-N
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Description

“4-Amino-1-methyl-1h-pyrazole-3-carbonitrile” is a chemical compound with the molecular formula C5H6N4. It has a molecular weight of 122.13 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrazoles, including “4-Amino-1-methyl-1h-pyrazole-3-carbonitrile”, can be achieved through several methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The InChI code for “4-Amino-1-methyl-1h-pyrazole-3-carbonitrile” is 1S/C5H6N4/c1-9-3-4(2-6)5(7)8-9/h3H,1H3,(H2,7,8) . The InChI key is FBQOIRKIQMQJNS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-Amino-1-methyl-1h-pyrazole-3-carbonitrile” is a powder at room temperature . It has a melting point of 134-136°C .

Scientific Research Applications

Corrosion Inhibition

Pyranopyrazole derivatives, closely related to 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile, have been investigated as corrosion inhibitors. In a study by Yadav et al. (2016), these derivatives showed significant inhibition efficiency for mild steel corrosion in HCl solutions. The study used various techniques such as weight loss measurement and electrochemical methods to demonstrate the inhibitors' effectiveness (Yadav, Laldeep Gope, Nilam Kumari & Premanand Yadav, 2016).

Synthetic Applications in Heterocyclic Chemistry

4-Amino-1-methyl-1H-pyrazole-3-carbonitrile serves as a building block in synthetic organic chemistry, particularly for developing biologically important heterocyclic compounds. Patel (2017) reviewed recent advances in the synthesis of various heterocyclic compounds using such derivatives, highlighting their significance in creating new pharmacologically active compounds (Patel, 2017).

Catalyst in Organic Synthesis

Khazaei et al. (2021) described using 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile in a reaction catalyzed by 3-Methyl-1-sulfonic acid imidazolium trichlorido copper (II). This process demonstrates the compound's role in facilitating certain organic synthesis reactions, specifically in the formation of pyrazole rings (Khazaei, A. R. Moosavi‐Zare, Hadis Goudarzi & Mahsa Tavasoli, 2021).

Development of Novel Heterocyclic Compounds

A study by Rashad et al. (2009) utilized 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile, a compound similar to 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile, for the synthesis of new pyrazole and pyrazolo[3,4-d]pyrimidine derivatives. These compounds showed promising antiviral activity, especially against herpes simplex virus type-1 (Rashad, Mohamed I Hegab, Randa E Abdel-Megeid, Nahed Fathalla & Farouk M E Abdel-Megeid, 2009).

Safety And Hazards

The safety information for “4-Amino-1-methyl-1h-pyrazole-3-carbonitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting the substance in eyes, on skin, or on clothing .

properties

IUPAC Name

4-amino-1-methylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c1-9-3-4(7)5(2-6)8-9/h3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUKCJYFICPCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-methyl-1h-pyrazole-3-carbonitrile

CAS RN

1201935-84-3
Record name 4-amino-1-methyl-1H-pyrazole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Methyl-4-nitropyrazole-3-carbonitrile (2.0 g) was dissolved in DCM (30 ml) and 10% Pd/C (0.3 g, 50% wet) added. The mixture was stirred under a hydrogen atmosphere overnight. The catalyst was filtered off and the solution poured on to a silica column (15 g). The product was eluted with 100% EtOAc (100 ml) to yield 4-amino-1-methylpyrazole-3-carbonitrile, 1.277 g. Mass spectrum: MH+ 123
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Two

Citations

For This Compound
4
Citations
L Squarcialupi, D Catarzi, F Varano, M Betti… - European Journal of …, 2016 - Elsevier
In previous research, we identified some 7-oxo- and 7-acylamino-substituted pyrazolo[4,3-d]pyrimidine derivatives as potent and selective human (h) A 3 adenosine receptor (AR) …
Number of citations: 20 www.sciencedirect.com
L Squarcialupi, M Falsini, D Catarzi, F Varano… - Bioorganic & Medicinal …, 2016 - Elsevier
A new series of 7-aminopyrazolo[4,3-d]pyrimidine derivatives (1–31) were synthesized to evaluate some structural modifications at the 2- and 5-positions aimed at shifting affinity …
Number of citations: 18 www.sciencedirect.com
X Yuan, H Wu, H Bu, P Zheng, J Zhou… - Bioorganic & Medicinal …, 2019 - Elsevier
Excessive phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) plays a major role in the dysregulation of mRNA translation and the activation of tumor cell signaling. …
Number of citations: 12 www.sciencedirect.com
M Lemurell, J Ulander, H Emtenäs… - Journal of Medicinal …, 2019 - ACS Publications
5-Lipoxygenase (5-LO)-activating protein (FLAP) inhibitors have proven to attenuate 5-LO pathway activity and leukotriene production in human clinical trials. However, previous clinical …
Number of citations: 8 pubs.acs.org

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